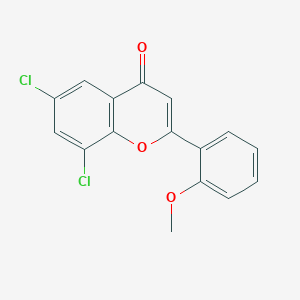
6,8-Dichloro-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one is a heterocyclic organic compound that belongs to the class of chromones. It is characterized by the presence of two chlorine atoms at positions 6 and 8, a methoxy group at position 2, and a chromen-4-one core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one typically involves a multi-step reaction process. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-chloro-3-nitropyridine with 2-methoxyaniline to form an intermediate product.
Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The final step involves cyclization with 1,1’-carbonyldiimidazole to form the desired chromen-4-one structure.
Industrial Production Methods
Industrial production methods for 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine: This compound shares a similar structure but contains an imidazo[1,2-a]pyridine core instead of a chromen-4-one core.
6,8-Dichloro-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: This compound has a similar chromene core but with different functional groups attached.
Uniqueness
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and chromen-4-one core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
89112-87-8 |
|---|---|
Molekularformel |
C16H10Cl2O3 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
6,8-dichloro-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-14-5-3-2-4-10(14)15-8-13(19)11-6-9(17)7-12(18)16(11)21-15/h2-8H,1H3 |
InChI-Schlüssel |
HRSTWCMHRVDAEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















